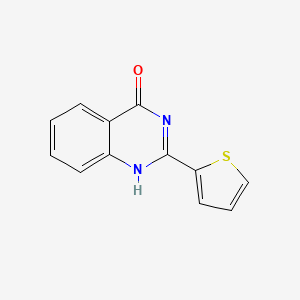
2-thiophen-2-yl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Analyse Chemischer Reaktionen
Carbonyldiimidazole: undergoes various types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamation: It can convert amines into carbamates.
Urea Formation: It can convert amines into ureas.
Esterification: It can convert alcohols into esters.
Common reagents and conditions used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .
Wissenschaftliche Forschungsanwendungen
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amides, esters, and other derivatives. The molecular targets and pathways involved include the carboxyl group of carboxylic acids and the nucleophilic groups of amines and alcohols .
Vergleich Mit ähnlichen Verbindungen
Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride . Similar compounds include:
Phosgene: Used for similar activation reactions but is more hazardous.
N,N’-Dicyclohexylcarbodiimide: Another reagent used for peptide coupling but can cause side reactions.
N,N’-Diisopropylcarbodiimide: Similar to N,N’-Dicyclohexylcarbodiimide but with different steric properties.
Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other reagents.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNZCGMBNAQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7,7,9-trimethyl-3-sulfanyl-1,2,4-triazaspiro[4.5]dec-3-en-2-yl)ethanol](/img/structure/B7785681.png)








![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B7785752.png)

![(4Z)-3-methyl-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785764.png)
![(4Z)-3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785785.png)
